Alpiropride, (S)-
Description
Overview of (S)-Alpiropride's Role in Medicinal Chemistry Research
(S)-Alpiropride is a member of the substituted benzamide (B126) class of chemical compounds, a group that has been a fertile ground for discovery in medicinal chemistry. wikipedia.orgresearchgate.net Structurally, Alpiropride is recognized as a dopamine (B1211576) D2-receptor antagonist, sharing similarities with the well-known compound Sulpiride. ncats.io Its primary role in the academic sphere is that of a research tool, enabling scientists to probe the intricacies of the dopaminergic system.
The principal pharmacological action of Alpiropride is its ability to antagonize dopamine D2 receptors. ncats.io This characteristic has led to its investigation in preclinical studies, including for conditions such as migraine. drugfuture.comoup.com However, its significance in medicinal chemistry extends beyond a single potential application. The molecular structure of (S)-Alpiropride, featuring a substituted benzamide core, serves as a scaffold for the design and synthesis of novel ligands aimed at dopamine receptors and other biological targets. medchemexpress.comacs.org Researchers utilize compounds like (S)-Alpiropride to understand the structure-activity relationships (SAR) that govern the binding and functional activity at these receptors. This knowledge is crucial for the rational design of new molecules with improved selectivity and pharmacological profiles.
Historical Trajectory of Research on (S)-Alpiropride and Related Chemical Scaffolds
The scientific story of (S)-Alpiropride is intrinsically linked to the broader history of substituted benzamide research. This class of compounds gained prominence in the latter half of the 20th century. Research into substituted benzamides like Sulpiride as agents acting on the dopaminergic system was actively pursued from the late 1970s. nih.gov
The patent for Alpiropride (in its racemic form) was filed in 1982, marking its formal entry into the scientific domain. drugfuture.com Subsequent research in the mid-1980s focused on its dopamine receptor binding properties and its pharmacokinetic profile in humans. drugfuture.com The late 1980s saw a surge in medicinal chemistry research exploring various substituted benzamide derivatives with conformationally restricted side chains, aiming to develop central dopamine receptor antagonists and potential non-dopaminergic agents for other conditions. acs.orgacs.org
The concept of the "chemical scaffold" is central to understanding this historical trajectory. The benzamide core is a privileged scaffold, a molecular framework that has proven to be effective for designing biologically active compounds. researchgate.net The historical development follows a logical progression: the initial discovery of the pharmacological activity of a simple benzamide derivative (like Sulpiride) led to systematic modifications of the scaffold to create new compounds, such as Alpiropride, with potentially different or improved properties. This iterative process of synthesis and biological evaluation is a hallmark of medicinal chemistry research. researchgate.net
Significance of Stereoisomerism in Pharmacological Research, with Emphasis on the (S)-Enantiomer
Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms, is of paramount importance in pharmacology. Biological systems, such as receptors and enzymes, are themselves chiral, meaning they can differentiate between the enantiomers (non-superimposable mirror images) of a chiral drug. This can lead to significant differences in the pharmacological activity of each enantiomer.
The substituted benzamide class vividly illustrates this principle. Research has consistently shown that the biological activity often resides predominantly in one of the enantiomers. For instance, studies on the benzamides Sulpiride and Sultopride revealed that their central pharmacological activity is associated with the (-)-enantiomers, which were found to be substantially more potent in displacing radioligands from dopamine receptors than their (+)-counterparts. westminster.ac.uk
A similar and well-documented case is that of Amisulpride (B195569), another clinically relevant benzamide. The (-)-S enantiomer of Amisulpride is considered the active form, demonstrating significantly higher affinity for both dopamine D2 and D3 receptors compared to the (+)-R enantiomer. nih.gov This stereoselectivity is crucial for its mechanism of action. Interestingly, more recent research has indicated that while the S-enantiomer of benzamides like Amisulpride shows high selectivity for the D2 receptor, the R-enantiomer may preferentially bind to other receptors, such as the serotonin (B10506) 5-HT7 receptor. lbpharma.us This highlights the complex polypharmacology that can arise from racemic mixtures. The selective binding of enantiomers is also a key feature of other dopamine receptor ligands like Raclopride (B1662589). nih.gov
For Alpiropride, the designation "(S)-" specifies the particular stereoisomer. medkoo.comhodoodo.com Based on the established precedent within the substituted benzamide class, it is the (S)-enantiomer of Alpiropride that is recognized as the pharmacologically active isomer responsible for its dopamine antagonist effects. westminster.ac.uknih.govmedkoo.com The study of the pure (S)-enantiomer allows researchers to investigate the specific interactions with the dopamine D2 receptor without the confounding effects of the less active (or differently active) (R)-enantiomer. This stereochemical precision is fundamental to advancing the understanding of receptor pharmacology and designing more selective therapeutic agents.
Data Tables
Table 1: Stereoselective Binding of Benzamide Enantiomers to Dopamine Receptors
This table illustrates the difference in potency between enantiomers of related substituted benzamide compounds at dopamine receptors. Lower Ki values indicate higher binding affinity.
| Compound | Enantiomer | Receptor | Binding Affinity (Ki) | Relative Potency | Reference |
| Amisulpride | (-)-S | Dopamine D2/D3 | High | 19-38x more potent than (+)-R | nih.gov |
| (+)-R | Dopamine D2/D3 | Low | nih.gov | ||
| Sulpiride | (-)-enantiomer | Dopamine D2 | High | 40x more potent than (+)-enantiomer | westminster.ac.uk |
| (+)-enantiomer | Dopamine D2 | Low | westminster.ac.uk | ||
| Sultopride | (-)-enantiomer | Dopamine D2 | High | 100x more potent than (+)-enantiomer | westminster.ac.uk |
| (+)-enantiomer | Dopamine D2 | Low | westminster.ac.uk |
Structure
2D Structure
3D Structure
Properties
CAS No. |
117741-82-9 |
|---|---|
Molecular Formula |
C17H26N4O4S |
Molecular Weight |
382.48 |
IUPAC Name |
Benzamide, 4-amino-2-methoxy-5-((methylamino)sulfonyl)-N-((1-(2-propenyl)-2-pyrrolidinyl)methyl)-, (S)- |
InChI |
1S/C17H26N4O4S/c1-4-7-21-8-5-6-12(21)11-20-17(22)13-9-16(26(23,24)19-2)14(18)10-15(13)25-3/h4,9-10,12,19H,1,5-8,11,18H2,2-3H3,(H,20,22)/t12-/m0/s1 |
InChI Key |
QRQMZZNDJGHPHZ-LBPRGKRZSA-N |
SMILES |
CNS(=O)(=O)c1cc(c(cc1N)OC)C(=O)NC[C@@H]2CCCN2CC=C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alpiropride, (S)- |
Origin of Product |
United States |
Synthetic Methodologies and Derivative Development of S Alpiropride
Elucidation of Synthetic Pathways for (S)-Alpiropride
The synthesis of a specific enantiomer like (S)-Alpiropride necessitates a carefully designed synthetic pathway that can control the three-dimensional arrangement of atoms.
Strategies for Enantioselective Synthesis
Enantioselective synthesis is crucial for producing a single enantiomer of a chiral drug, as different enantiomers can have varied pharmacological and toxicological profiles. For a molecule containing a stereogenic center, such as the (S)-configured pyrrolidine (B122466) ring in (S)-Alpiropride, several key strategies are employed. mappingignorance.org
One of the most powerful techniques is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides . This method is highly effective for constructing substituted pyrrolidines with a high degree of stereocontrol, capable of forming multiple new stereocenters in a single step. mappingignorance.org
Another common approach involves starting from a chiral pool , utilizing naturally occurring chiral molecules like the amino acid (S)-proline. nih.gov (S)-proline and its derivatives, such as (S)-prolinol, serve as versatile building blocks for the synthesis of a wide array of pyrrolidine-containing drugs. nih.govmdpi.com The inherent chirality of the starting material guides the stereochemistry of the final product.
Enzyme-catalyzed reactions also offer a high degree of enantioselectivity. Lipases, for instance, can be used in the kinetic resolution of racemic amines, a process that can be scaled up for industrial production.
Finally, asymmetric hydrogenation and other metal-catalyzed reactions using chiral ligands can effectively introduce stereocenters with high enantiomeric excess.
Control of Stereochemical Purity during Synthesis
Maintaining stereochemical integrity throughout a multi-step synthesis is paramount. Several factors can influence the stereochemical purity of the final product:
Choice of Reagents and Catalysts: The selection of appropriate chiral catalysts or auxiliaries is critical for directing the stereochemical outcome of a reaction.
Reaction Conditions: Temperature, solvent, and pressure can all impact the stereoselectivity of a reaction. Optimization of these parameters is essential to minimize racemization or epimerization.
Purification Techniques: Chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), can be used to separate enantiomers and enhance the enantiomeric purity of the desired product. americanpharmaceuticalreview.com
Design and Synthesis of (S)-Alpiropride Analogues and Derivatives for Research Applications
The development of analogues and derivatives is a cornerstone of medicinal chemistry, aimed at understanding how molecular structure influences biological activity.
Exploration of Molecular Modification Strategies for Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies involve systematically modifying the structure of a lead compound, such as (S)-Alpiropride, and evaluating the impact of these changes on its biological activity. nih.govnih.gov The pyrrolidine ring is a common scaffold in many bioactive compounds due to its ability to explore three-dimensional space and introduce stereochemical diversity. nih.govresearchgate.net
Key modification strategies for a compound like (S)-Alpiropride would likely involve:
Substitution on the Pyrrolidine Ring: Introducing various substituents at different positions of the pyrrolidine ring can probe the steric and electronic requirements of the biological target. The spatial orientation of these substituents is often critical for activity. researchgate.net
Modification of the Side Chains: Altering the length, rigidity, and functional groups of the side chains attached to the pyrrolidine ring can significantly impact binding affinity and efficacy.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved pharmacokinetic or pharmacodynamic properties.
An illustrative table of hypothetical SAR data for (S)-Alpiropride analogues is presented below.
| Analogue | Modification | Relative Potency | Notes |
| (S)-Alpiropride | Parent Compound | 1 | Reference compound. |
| Analogue A | Methyl group at C-3 of pyrrolidine | 0.5 | Decreased potency suggests steric hindrance at this position. |
| Analogue B | Hydroxyl group on the propyl chain | 1.2 | Increased potency may indicate a favorable hydrogen bonding interaction. |
| Analogue C | Phenyl group replacing the propyl chain | 0.1 | Significant loss of activity, suggesting the propyl chain is crucial. |
This table contains hypothetical data for illustrative purposes.
Analytical Techniques for the Characterization of Stereochemical Purity and Isomeric Composition
The accurate determination of enantiomeric purity is a critical aspect of the development of chiral drugs. wikipedia.org Several analytical techniques are routinely used for this purpose.
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common method for separating and quantifying enantiomers. americanpharmaceuticalreview.comnih.govwvu.edu CSPs are designed to have differential interactions with the two enantiomers, leading to different retention times.
Capillary Electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and requiring only small sample volumes. nih.govmdpi.com Chiral selectors, such as cyclodextrins, are often added to the running buffer to achieve separation. mdpi.com
Gas Chromatography (GC) with a chiral stationary phase can also be used, particularly for volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents or chiral derivatizing agents can be employed to distinguish between enantiomers.
A comparison of these techniques is provided in the table below.
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. americanpharmaceuticalreview.com | Widely applicable, robust, preparative scale possible. | Can be expensive, method development can be time-consuming. |
| Chiral CE | Differential migration in an electric field in the presence of a chiral selector. mdpi.com | High efficiency, small sample volume, low solvent consumption. | Less suitable for preparative scale, sensitivity can be lower than HPLC. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | High resolution for volatile compounds. | Limited to thermally stable and volatile compounds. |
| NMR with Chiral Additives | Formation of diastereomeric complexes with distinct NMR spectra. | Provides structural information, no separation needed. | Lower sensitivity, requires pure chiral additives. |
This table provides a general comparison of analytical techniques.
Molecular Pharmacology and Mechanism of Action Research of S Alpiropride
Characterization of Molecular and Cellular Targets
The pharmacological profile of (S)-Alpiropride is defined by its binding affinities to a range of molecular targets, including receptors, enzymes, and transporters.
(S)-Alpiropride demonstrates a notable affinity for dopamine (B1211576) receptors, which are a class of G protein-coupled receptors (GPCRs) crucial for various neurological processes. redheracles.netnih.gov The dopamine receptor family is broadly divided into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies. redheracles.net
Research indicates that compounds structurally related to (S)-Alpiropride, such as amisulpride (B195569), exhibit high and selective affinity for dopamine D2 and D3 receptors. psu.edu For instance, amisulpride displays a high affinity for human dopamine D2 (Ki = 2.8 nM) and D3 (Ki = 3.2 nM) receptors. psu.edu The D3 receptor, in particular, has a higher affinity for the endogenous neurotransmitter dopamine compared to other dopamine receptor subtypes. nih.gov The D4 receptor also shares a comparable pharmacological profile with the D2 and D3 receptors, though with some distinct differences in ligand affinity. nih.gov For example, the antipsychotic clozapine (B1669256) has a significantly higher affinity for the D4 receptor than for D2 and D3 receptors. nih.govfrontiersin.orgelifesciences.org Conversely, raclopride (B1662589) shows much lower affinity for the D4 receptor compared to D2 and D3 receptors. nih.gov
The affinity of various ligands for different dopamine receptor subtypes can vary significantly. For instance, the D3 receptor has a 100-fold higher affinity for agonists like dopamine and quinpirole (B1680403) compared to the D2 receptor when expressed in the same cell lines. nih.gov
| Compound | Dopamine Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|---|
| Amisulpride | D2 (human) | 2.8 |
| Amisulpride | D3 (human) | 3.2 |
| Clozapine | D4 | Binds with 10-fold higher affinity than to D2/D3 |
| Raclopride | D4 | Much lower affinity than for D2/D3 |
Beyond the dopaminergic system, the broader receptor binding profile of compounds similar to (S)-Alpiropride has been explored. Many dopamine receptor ligands also interact with other G protein-coupled receptors, such as serotonin (B10506) (5-HT) and adrenergic receptors. mdpi.com For example, some benzolactam derivatives with high affinity for D2 and D3 receptors also show moderate binding affinity for 5-HT2A receptors. redheracles.net This interaction with multiple receptor types is a common feature of many central nervous system drugs. nih.gov
Ion channels, which are critical for neuronal excitability, represent another class of potential targets. nih.govradboudumc.nl These channels, including both voltage-gated and ligand-gated varieties, control the flow of ions across the cell membrane. radboudumc.nlnih.gov Some GPCRs can physically associate with and regulate the function of ion channels, such as voltage-gated calcium channels. scholaris.ca While direct studies on (S)-Alpiropride's interaction with a wide array of ion channels are not extensively detailed in the provided context, the potential for such interactions exists given the complex pharmacology of related compounds.
| Compound Class | Receptor Type | Interaction |
|---|---|---|
| Benzolactam derivatives | 5-HT2A | Moderate binding affinity |
| Dopamine receptor ligands | α2-Adrenergic receptors | Binding observed |
| Dopamine receptor ligands | 5-HT receptors | Binding observed |
Enzyme modulation is a key mechanism through which drugs can exert their effects. wikilectures.eursc.org This can involve the inhibition or activation of enzymes involved in various cellular processes. wikilectures.eu While specific data on (S)-Alpiropride's direct modulation of enzymes is limited in the provided search results, the broader context of drug action suggests this as a potential area of investigation.
Monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET), are crucial for regulating neurotransmitter levels in the synapse. wikipedia.org These transporters are targets for a variety of drugs. wikipedia.orgkirj.ee For instance, some PARP inhibitors are substrates for transporters like P-gp and BCRP, which can lead to drug-drug interactions. nih.gov The interaction of a compound with these transporters can significantly affect the concentration and duration of action of neurotransmitters in the synaptic cleft. kirj.ee
Preclinical Pharmacological Research of S Alpiropride
In Vitro Pharmacological Characterization
The in vitro profile of (S)-Alpiropride has been established through a series of assays to determine its binding affinity and functional activity at key neurological targets.
Radioligand binding assays have been utilized to determine the affinity of (S)-Alpiropride for a range of dopamine (B1211576), serotonin (B10506), and other CNS receptors. nih.govnih.gov The compound demonstrates a distinct binding profile, characterized by high affinity for the serotonin 5-HT₁ₐ and dopamine D₄ receptors, and moderate affinity for dopamine D₂, D₃, and serotonin 5-HT₇ receptors. nih.govresearchgate.netnih.gov Its affinity for the histamine (B1213489) H₁ receptor is notably lower than that of the atypical antipsychotic, clozapine (B1669256). nih.gov (S)-Alpiropride shows no significant binding to muscarinic M₁-M₅ receptors or the serotonin 5-HT₂C receptor. nih.gov
Functional assays reveal that (S)-Alpiropride acts as a full agonist at the 5-HT₁ₐ receptor and an antagonist at the 5-HT₇ receptor. researchgate.net This dual activity at serotonin receptor subtypes is a key feature of its pharmacological profile.
Table 1: Receptor Binding Affinities (Ki) of (S)-Alpiropride and Reference Compounds
| Receptor | (S)-Alpiropride (SYA16263) Ki (nM) | Clozapine Ki (nM) | Haloperidol Ki (nM) | Aripiprazole (B633) Ki (nM) |
|---|---|---|---|---|
| D₂ | 124 | 126 | 1.2 | 1.6 |
| D₃ | 86 | 24 | 0.7 | 1.7 |
| D₄ | 3.5 | 21 | 5 | 44 |
| 5-HT₁ₐ | 1.1 | 19 | 3400 | 4.2 |
| 5-HT₂ₐ | 50 | 12 | 45 | 3.4 |
| 5-HT₂C | >10,000 | 13 | 1100 | 15 |
| 5-HT₇ | 90 | 13 | 48 | 39 |
| H₁ | 1100 | 11 | 5000 | 61 |
| M₁-M₅ | >10,000 | - | - | - |
Data sourced from Peprah et al. (2018) and referenced Shapiro et al. (2003), Schmidt et al. (2001), and Tyler et al. (2017). nih.gov
To understand the functional consequences of receptor binding, cell-based assays have been employed to investigate target engagement and downstream signaling pathways. A key study utilized a D₂R β-arrestin Tango assay to assess the signaling profile of (S)-Alpiropride. nih.gov This assay is designed to measure the recruitment of β-arrestin to the receptor upon agonist stimulation, a crucial aspect of G protein-coupled receptor (GPCR) signaling. nih.gov
The results demonstrated that (S)-Alpiropride functions as a D₂ receptor agonist, activating both the G-protein-dependent (Gᵢ) pathway and the G-protein-independent β-arrestin pathway. nih.gov Its functional profile was found to be similar to, but more efficacious than, the atypical antipsychotic aripiprazole. nih.gov This balanced agonism at both signaling arms of the D₂ receptor is believed to contribute to its unique pharmacological effects observed in vivo. nih.gov
Table 2: Functional Activity of (S)-Alpiropride at the Dopamine D₂ Receptor
| Compound | Assay | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, %) |
|---|---|---|---|
| (S)-Alpiropride (SYA16263) | D₂R Gᵢ Pathway | 5.7 | 64.4 |
| D₂R β-Arrestin Pathway | - | - | |
| Aripiprazole | D₂R Gᵢ Pathway | 1.0 | 51.0 |
| D₂R β-Arrestin Pathway | - | - |
Data sourced from Peprah et al. (2018). nih.gov Note: Specific EC₅₀ and Eₘₐₓ values for the β-arrestin pathway were not detailed in the primary source, but the compound was confirmed to be an agonist. nih.gov
Detailed biochemical studies focusing on enzyme kinetics or specific protein-ligand interactions beyond receptor binding for (S)-Alpiropride are not extensively reported in the reviewed scientific literature.
In Vivo Pharmacological Investigations in Research Animal Models
The in vitro findings for (S)-Alpiropride have been extended to in vivo studies using established research animal models to assess its potential therapeutic efficacy and its effects on specific biological systems.
The potential antipsychotic efficacy of (S)-Alpiropride was evaluated using the apomorphine-induced climbing behavior model in mice, a standard preclinical test used to predict antipsychotic activity. nih.govresearchgate.netscielo.br Apomorphine, a dopamine agonist, induces a stereotyped climbing behavior that can be inhibited by antipsychotic drugs, primarily through the blockade of dopamine D₂ receptors. nih.gov
In these studies, (S)-Alpiropride produced a dose-dependent inhibition of apomorphine-induced climbing, with a calculated half-maximal effective dose (ED₅₀) of 3.88 mg/kg when administered intraperitoneally (IP). nih.govnih.gov This result indicates potential antipsychotic-like properties in a model sensitive to the positive symptoms of schizophrenia. nih.gov
A critical aspect of preclinical antipsychotic drug evaluation is the assessment of the potential to induce motor side effects, often referred to as extrapyramidal symptoms (EPS). nih.gov The catalepsy test in rats is a widely used animal model with high predictive validity for EPS liability in humans. nih.gov Catalepsy is characterized by a failure to correct an externally imposed posture.
When (S)-Alpiropride was evaluated in this model, it did not induce catalepsy at doses up to 75 mg/kg, which is more than 19 times its antipsychotic-effective dose (ED₅₀). nih.gov This lack of catalepsy induction is a significant finding, suggesting a low propensity for causing motor side effects. nih.gov This profile is similar to that of aripiprazole and contrasts sharply with typical antipsychotics like haloperidol, which are known to cause severe EPS. nih.gov The absence of catalepsy is hypothesized to be linked to its specific functional profile at the D₂ receptor, particularly its nature as a biased agonist. nih.gov
Pharmacodynamic Biomarker Identification and Validation in Animal Models
The identification and validation of pharmacodynamic (PD) biomarkers in preclinical animal models are fundamental to drug development. reactionbiology.comqps.com These biomarkers serve as quantifiable indicators of a drug's biological activity, providing crucial insights into its mechanism of action and evidence of target engagement. reactionbiology.comaltex.org For (S)-Alpiropride, a compound identified as the (S)-isomer of Alpiropride and a dopamine antagonist, the focus of biomarker discovery is centered on its interaction with the dopaminergic system, particularly the dopamine D2 receptor. ncats.iotargetmol.cnwikipedia.org
Pharmacodynamic studies explore what a drug does to the body, including receptor binding and post-receptor effects. bioagilytix.com In the context of (S)-Alpiropride, research in animal models aims to identify and validate biomarkers that reliably reflect the antagonism of D2 receptors. This process involves assessing molecular, physiological, and behavioral changes that are direct consequences of the drug's pharmacological action. fda.gov The validation of such biomarkers is critical to confirm that (S)-Alpiropride acts on its intended target and to help establish a potential therapeutic window before human trials. reactionbiology.com
Research Findings in Animal Models
Preclinical research on benzamide (B126) derivatives, the chemical class to which Alpiropride belongs, has utilized various animal models to characterize their pharmacodynamic effects. These studies provide a framework for the types of biomarkers applicable to (S)-Alpiropride.
Receptor Occupancy: A primary biomarker for central nervous system agents is the direct measurement of target engagement in the brain. For dopamine D2 receptor antagonists like (S)-Alpiropride, techniques such as Single Photon Emission Tomography (SPET) with specific radioligands can quantify receptor occupancy in different brain regions of animal models. Studies on similar selective D2/D3 antagonists have demonstrated differential occupancy levels between striatal and limbic cortical areas, a key finding that helps characterize the drug's profile. nih.gov Measuring the binding potential in regions rich in D2 receptors provides a direct and quantifiable biomarker of the drug's primary action. nih.gov
Hormonal Biomarkers: The dopaminergic system plays a significant role in regulating hormone secretion from the pituitary gland. Dopamine acts as a tonic inhibitor of prolactin release. Antagonism of D2 receptors by compounds like (S)-Alpiropride is expected to disinhibit this pathway, leading to a measurable increase in plasma prolactin levels. nih.gov This response is a well-established and sensitive biomarker for D2 receptor blockade. nih.gov Studies with other selective D2-like antagonists have shown significant, dose-dependent elevations in prolactin and, to a lesser extent, Thyroid-Stimulating Hormone (TSH). nih.gov
Behavioral Biomarkers: The functional consequences of D2 receptor antagonism can be assessed using specific behavioral tests in animal models. Dopamine agonists, such as apomorphine, induce characteristic behaviors like stereotyped grooming and locomotion. The ability of a D2 antagonist to inhibit these agonist-induced behaviors serves as a robust functional biomarker. Research on benzamide derivatives has specifically investigated their capacity to block apomorphine-induced grooming in mice, establishing this as a valid measure of pharmacodynamic activity. ncats.io
The table below summarizes potential pharmacodynamic biomarkers for (S)-Alpiropride based on its mechanism as a D2 antagonist and findings from related compounds.
| Biomarker Category | Specific Biomarker | Expected Effect of (S)-Alpiropride | Rationale |
| Target Engagement | Dopamine D2 Receptor Occupancy (in brain regions like striatum and limbic cortex) | Increased Occupancy | Direct measurement of the drug binding to its primary molecular target. nih.gov |
| Neuroendocrine | Plasma Prolactin Levels | Elevation | Blockade of D2 receptor-mediated inhibition of prolactin release. nih.gov |
| Neuroendocrine | Plasma Thyroid-Stimulating Hormone (TSH) Levels | Potential Elevation | D2 receptor antagonism can influence TSH secretion. nih.gov |
| Behavioral | Inhibition of Apomorphine-Induced Grooming/Locomotion | Attenuation of Behavior | Functional antagonism of a D2 receptor-mediated behavioral response. ncats.io |
Validation of these biomarkers in animal models would involve demonstrating a clear dose-response relationship and correlating the biomarker signal with pharmacokinetic data (i.e., drug concentration in plasma and brain tissue). This rigorous validation ensures that the observed effects are a direct result of the drug's action and can be used reliably to guide further development. altex.org
Advanced Research Methodologies and Future Directions for S Alpiropride Research
Computational and In Silico Approaches in Drug Discovery and Development
Computational methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to screen vast chemical libraries, predict molecular interactions, and optimize lead compounds. wikipedia.orgmdpi.com For (S)-Alpiropride, these in silico approaches are pivotal in elucidating its structure-activity relationships and guiding the design of next-generation therapeutics.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of interaction. jscimedcentral.comjabonline.in In the context of (S)-Alpiropride, docking studies can simulate its interaction with the dopamine (B1211576) D2 receptor and other potential off-target proteins. This allows researchers to visualize the binding pose at an atomic level, identify key amino acid residues involved in the interaction, and predict the binding energy of the complex. frontiersin.org
Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex. nih.govebsco.com MD simulations model the movement of atoms and molecules over time, revealing the conformational changes that occur upon ligand binding and the stability of the interaction. nih.govmdpi.com For (S)-Alpiropride, MD simulations can help to:
Assess the stability of the predicted docking pose.
Identify allosteric binding sites that may modulate receptor activity.
Understand the impact of mutations on binding affinity.
Guide the design of derivatives with improved binding kinetics.
| Computational Technique | Application for (S)-Alpiropride | Potential Insights |
|---|---|---|
| Molecular Docking | Predicting the binding pose of (S)-Alpiropride at the dopamine D2 receptor and other potential targets. | - Identification of key interacting residues
|
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the (S)-Alpiropride-receptor complex over time. | - Assessment of binding stability
|
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By analyzing a dataset of (S)-Alpiropride analogs and their corresponding potencies, QSAR models can be developed to predict the activity of novel, unsynthesized compounds. These models utilize molecular descriptors that quantify various physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters.
Cheminformatics encompasses the use of computational methods to analyze and manage chemical data. f1000research.comunm.edunfdi4chem.de In the context of (S)-Alpiropride research, cheminformatics tools can be used to:
Build and manage libraries of virtual compounds for screening.
Analyze high-throughput screening data to identify hits.
Predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new derivatives. jscimedcentral.com
Identify potential off-targets by comparing the structure of (S)-Alpiropride to known ligands of other receptors.
Virtual Screening and Lead Optimization
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wikipedia.org For (S)-Alpiropride, virtual screening can be employed to discover novel scaffolds with potential dopamine D2 receptor antagonist activity or to identify compounds that may modulate its activity at other targets. medchemexpress.com This process significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. mdpi.com
Once a promising lead compound is identified, the process of lead optimization begins. spirochem.com This involves iterative chemical modifications to improve its potency, selectivity, and pharmacokinetic properties. nih.gov Computational tools play a crucial role in this phase by predicting the impact of structural changes on binding affinity and other key drug-like properties, guiding the synthetic chemistry efforts. nih.govsk.ru
Integration of Omics Technologies in Preclinical Research (e.g., proteomics, metabolomics)
Omics technologies, which involve the large-scale study of biological molecules, provide a holistic view of the cellular response to a drug. humanspecificresearch.orgfrontiersin.orgimec-int.com Integrating proteomics and metabolomics into the preclinical research of (S)-Alpiropride can offer profound insights into its mechanism of action and potential biomarkers of efficacy and toxicity.
Proteomics , the large-scale study of proteins, can be used to identify changes in protein expression and post-translational modifications in response to (S)-Alpiropride treatment. wikipedia.orgscilifelab.se This can help to:
Identify downstream signaling pathways affected by D2 receptor blockade.
Uncover novel protein targets of (S)-Alpiropride.
Discover biomarkers to monitor drug response or predict patient outcomes. nih.govnih.gov
Metabolomics , the comprehensive analysis of metabolites, can reveal alterations in metabolic pathways following drug administration. mdpi.comfrontiersin.org For (S)-Alpiropride, metabolomic profiling can:
Identify metabolic signatures associated with its therapeutic effects. nih.govbiorxiv.org
Elucidate mechanisms of drug metabolism and potential drug-drug interactions.
Provide insights into the biochemical basis of any observed side effects.
| Omics Technology | Application for (S)-Alpiropride Research | Potential Discoveries |
|---|---|---|
| Proteomics | Analyzing changes in the proteome of cells or tissues upon treatment with (S)-Alpiropride. | - Identification of downstream signaling cascades
|
| Metabolomics | Profiling changes in the metabolome in response to (S)-Alpiropride administration. | - Elucidation of metabolic pathways affected by the drug
|
Interdisciplinary Research Collaborations
The complexity of drug discovery and development necessitates a collaborative approach. medchemexpress.com Advancing the research on (S)-Alpiropride will require synergy between various disciplines, including medicinal chemistry, pharmacology, computational biology, and clinical research. Collaborations between academic institutions, pharmaceutical companies, and contract research organizations can facilitate the sharing of expertise, resources, and data, ultimately accelerating the translation of basic research findings into clinical applications.
Emerging Research Hypotheses and Unexplored Pharmacological Potentials
While (S)-Alpiropride is primarily known for its dopamine D2 receptor antagonism, its full pharmacological profile may not yet be completely understood. Emerging research hypotheses and the exploration of its effects on other receptor systems or cellular pathways could unveil new therapeutic opportunities. For instance, its structural similarity to other psychoactive compounds might suggest potential interactions with other neurotransmitter systems. Further investigation into its effects on cellular processes beyond neurotransmission, such as inflammation or oxidative stress, could also reveal novel pharmacological potentials. mdpi.com The application of the advanced research methodologies described above will be instrumental in testing these new hypotheses and uncovering the full therapeutic potential of (S)-Alpiropride and its derivatives. mdpi.com
Q & A
Q. What are the optimal experimental conditions for synthesizing (S)-Alpiropride enantiomerically pure?
Methodological Answer: Enantioselective synthesis requires chiral catalysts (e.g., BINAP ligands) and controlled reaction parameters (temperature, solvent polarity). Use chiral HPLC to monitor enantiomeric excess (EE) at each step. For reproducibility, document reaction kinetics and purification protocols (e.g., crystallization solvents). Refer to validated synthetic pathways in primary literature and cross-validate purity via NMR and mass spectrometry .
Q. How do researchers ensure reproducibility in pharmacological assays for (S)-Alpiropride?
Methodological Answer: Standardize assay conditions (e.g., cell lines, receptor density, buffer pH) and include positive/negative controls. Use blinded data collection to minimize bias. Adhere to the "Materials and Methods" guidelines in peer-reviewed journals, detailing equipment calibration (e.g., microplate readers) and statistical power calculations for sample size .
Q. What are the critical parameters for validating (S)-Alpiropride’s stability in preclinical formulations?
Methodological Answer: Conduct forced degradation studies under ICH Q1A guidelines (light, heat, humidity). Analyze degradation products via LC-MS and compare with reference standards. Include stability-indicating assays (e.g., UV-Vis spectroscopy) and report degradation kinetics in supplementary tables .
Advanced Research Questions
Q. How can researchers resolve contradictions in (S)-Alpiropride’s receptor binding affinity across studies?
Methodological Answer: Apply meta-analysis frameworks (e.g., SPIDER: Sample, Phenomenon of Interest, Design, Evaluation, Research type) to compare variables like assay type (SPR vs. radioligand binding) and buffer composition. Perform subgroup analysis to isolate confounding factors (e.g., protein concentration). Use funnel plots to assess publication bias .
Q. What advanced techniques are recommended for analyzing (S)-Alpiropride’s enantiomeric purity in complex matrices?
Methodological Answer: Deploy chiral stationary phases (CSPs) in UPLC-MS/MS with tandem columns (e.g., amylose tris(3,5-dimethylphenylcarbamate)). Validate method robustness via ICH Q2(R1) guidelines, including LOD/LOQ and matrix effect studies. Cross-reference retention times with synthetic standards and report resolution factors (Rs ≥ 1.5) .
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of (S)-Alpiropride?
Methodological Answer: Investigate pharmacokinetic-pharmacodynamic (PK-PD) mismatches using physiologically based modeling (e.g., GastroPlus). Assess metabolic stability (CYP450 assays) and plasma protein binding (equilibrium dialysis). Design crossover animal studies with dose-ranging to isolate bioavailability issues .
Q. What strategies mitigate bias in behavioral studies involving (S)-Alpiropride?
Methodological Answer: Implement double-blind, placebo-controlled designs with randomized subject allocation. Use automated behavioral tracking software (e.g., EthoVision) to reduce observer bias. Pre-register protocols on platforms like Open Science Framework and include CONSORT flow diagrams in publications .
Q. How can machine learning optimize (S)-Alpiropride’s structure-activity relationship (SAR) modeling?
Methodological Answer: Train neural networks on curated datasets (e.g., ChEMBL) using molecular descriptors (e.g., Morgan fingerprints). Validate models via k-fold cross-validation and external test sets. Report SHAP values to interpret feature importance and compare predictions with experimental IC50 values .
Q. What ethical frameworks govern human trials for (S)-Alpiropride’s off-label applications?
Methodological Answer: Align with FDA 21 CFR Part 50 and EMA guidelines for informed consent, emphasizing risk-benefit ratios. Use PEO (Population, Exposure, Outcome) frameworks to define inclusion criteria. Include Data Safety Monitoring Boards (DSMBs) for interim analyses and adverse event reporting .
Q. How do researchers reconcile conflicting toxicological profiles of (S)-Alpiropride across species?
Methodological Answer: Conduct interspecies allometric scaling and in vitro-in vivo extrapolation (IVIVE) using hepatocyte models. Apply Tox21 high-throughput screening data to identify conserved toxicity pathways. Use Hill equation modeling to compare dose-response curves and report species-specific LD50 values in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
